![molecular formula C7H6BrFN2O2 B2569456 3-Bromo-4-fluoro-6-methyl-2-nitroaniline CAS No. 1695495-70-5](/img/structure/B2569456.png)
3-Bromo-4-fluoro-6-methyl-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Bromo-4-fluoro-6-methyl-2-nitroaniline” is a chemical compound with the molecular formula C7H6BrFN2O2 . It has a molecular weight of 249.04 .
Chemical Reactions Analysis
The chemical reactions involving “3-Bromo-4-fluoro-6-methyl-2-nitroaniline” can be complex and varied. As mentioned earlier, common reactions might involve nitration, conversion from the nitro group to an amine, and bromination . The exact reactions and their outcomes would depend on the specific conditions and reactants used.Physical And Chemical Properties Analysis
“3-Bromo-4-fluoro-6-methyl-2-nitroaniline” is a powder at room temperature . It has a molecular weight of 249.04 . More detailed physical and chemical properties would require specific measurements under controlled conditions.Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Design
3-Bromo-4-fluoro-6-methyl-2-nitroaniline: serves as a valuable building block in medicinal chemistry. Researchers use it to design and synthesize novel compounds with potential therapeutic applications. Specifically, it has been employed in the development of:
CK2 Inhibitors: CK2 (casein kinase 2) is a protein kinase involved in various cellular processes. Inhibitors targeting CK2 have potential applications in cancer therapy, neurodegenerative diseases, and inflammation. Researchers utilize this compound to create CK2 inhibitors for further study .
Telmisartan-Glitazone Hybrid Analogues: Telmisartan and glitazones are known for their antihypertensive and antidiabetic properties, respectively. Combining these two pharmacophores into hybrid analogues may yield compounds with dual benefits for treating metabolic syndrome. Docking studies involving 3-Bromo-4-fluoro-6-methyl-2-nitroaniline help assess their binding interactions and potential efficacy .
Proteomics Research
In proteomics, scientists investigate the structure, function, and interactions of proteins. 3-Bromo-4-fluoro-6-methyl-2-nitroaniline finds application as a biochemical reagent in proteomics studies. Researchers use it to label proteins or peptides for detection, purification, or quantification purposes .
Safety and Hazards
Propiedades
IUPAC Name |
3-bromo-4-fluoro-6-methyl-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2O2/c1-3-2-4(9)5(8)7(6(3)10)11(12)13/h2H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQWGMJSCOMKPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N)[N+](=O)[O-])Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-fluoro-6-methyl-2-nitroaniline | |
CAS RN |
1695495-70-5 |
Source
|
Record name | 3-bromo-4-fluoro-6-methyl-2-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.